Cas no 89810-00-4 (2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL)-)

2-Pyridinamine, N-ethyl-5-(trifluoromethyl)- is a fluorinated pyridine derivative with a molecular structure featuring an ethylamino substituent and a trifluoromethyl group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability. The ethylamino moiety further contributes to its potential as a versatile intermediate in organic synthesis. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s stability under standard conditions ensures reliable performance in synthetic workflows.
2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL)- structure
89810-00-4 structure
Product Name:2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL)-
CAS No:89810-00-4
MF:C8H9F3N2
MW:190.165672063828
MDL:MFCD11118753
CID:3273930
PubChem ID:13144278
Update Time:2025-06-07

2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL)-
    • 2-(Ethylamino)-5-(trifluoromethyl)pyridine
    • n-Ethyl-5-(trifluoromethyl)pyridin-2(1h)-imine
    • ethyl(5-trifluoromethyl-pyridin-2-yl)amine
    • AS-8450
    • DTXSID00521700
    • DA-40714
    • MFCD11118753
    • N-ethyl-(5-trifluoromethylpyridin-2-yl)-amine
    • CS-0298171
    • SCHEMBL4219951
    • A1-12047
    • Z31223926
    • 89810-00-4
    • N-Ethyl-5-(trifluoromethyl)pyridin-2-amine, N-[5-(Trifluoromethyl)pyridin-2-yl]ethylamine
    • AKOS008922825
    • N-ethyl-5-(trifluoromethyl)pyridin-2-amine
    • CHEMBL4575302
    • MDL: MFCD11118753
    • Inchi: 1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13)
    • InChI Key: XUEZJBROUSKOGC-UHFFFAOYSA-N
    • SMILES: C1(NCC)=NC=C(C(F)(F)F)C=C1

Computed Properties

  • Exact Mass: 190.07178278Da
  • Monoisotopic Mass: 190.07178278Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 24.9Ų

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Additional information on 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL)-

Professional Introduction to 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL) (CAS No. 89810-00-4)

2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL) (CAS No. 89810-00-4) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers worldwide. The compound's chemical formula, C₈H₈F₃N₂, underscores its complexity and potential utility in various biochemical applications. This introduction aims to provide an in-depth exploration of the compound's properties, synthesis methods, and recent advancements in its application within the pharmaceutical industry.

The molecular structure of 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL) features a pyridine core substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 5-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable building block for drug discovery and development. The presence of the trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in pharmaceutical design.

In recent years, there has been a surge in research focused on fluorinated pyridine derivatives due to their promising pharmacological properties. Studies have demonstrated that compounds containing trifluoromethyl groups often exhibit improved bioavailability and prolonged half-life upon administration. This has led to increased interest in exploring 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL) as a precursor for novel therapeutic agents.

The synthesis of 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL) typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. One common synthetic route includes nucleophilic substitution followed by trifluoromethylation. Advanced techniques such as cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic methodologies are continuously being refined to improve efficiency and scalability, ensuring that researchers have access to high-quality starting materials for their investigations.

Recent studies have highlighted the potential of 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL) in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in anticancer therapies. The compound's ability to modulate kinase activity has been investigated in several preclinical studies, showing promise as a lead compound for further optimization. Researchers have leveraged its structural features to design derivatives with enhanced selectivity and potency.

In addition to its applications in oncology, 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL) has shown potential in addressing other therapeutic areas. For instance, its derivatives have been explored as inhibitors of inflammatory pathways, making it a candidate for treating autoimmune diseases. The compound's unique interaction with biological targets has also sparked interest in its use as an antimicrobial agent. These diverse applications underscore the versatility of this chemical entity and its significance in modern drug discovery.

The pharmacokinetic profile of 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL) is another area of active research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preliminary data suggest that the trifluoromethyl group contributes to improved metabolic stability, reducing the likelihood of rapid degradation within the body. This stability could translate into longer-lasting effects and fewer dosing requirements for future drug candidates derived from this scaffold.

The regulatory landscape surrounding fluorinated compounds continues to evolve, with increasing emphasis on safety and environmental considerations. However, compounds like 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL) remain valuable tools for researchers due to their well-documented properties and potential benefits. As regulatory pathways become more streamlined for such compounds, their adoption in clinical trials is likely to increase.

In conclusion, 2-PYRIDINAMINE, N-ETHYL-5-(TRIFLUOROMETHYL) (CAS No. 89810-00-4) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and demonstrated utility in various therapeutic contexts make it a cornerstone of modern drug discovery efforts. As research progresses,this compound will continue to play a pivotal role in developing innovative treatments for a wide range of diseases.

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